(2-Chloro-1-methylcyclopropyl)benzene
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Overview
Description
(2-Chloro-1-methylcyclopropyl)benzene is an organic compound featuring a benzene ring substituted with a 2-chloro-1-methylcyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1-methylcyclopropyl)benzene typically involves the cyclopropanation of a suitable precursor, followed by chlorination. One common method is the reaction of styrene with diazomethane to form 1-methylcyclopropylbenzene, which is then chlorinated using thionyl chloride or phosphorus pentachloride to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and controlled chlorination. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-1-methylcyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
Reduction Reactions: Reduction of the chloro group to a methyl group using reagents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the methyl group to a carboxylic acid using potassium permanganate.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Sulfonation: Fuming sulfuric acid.
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Nitration: 2-Chloro-1-methyl-4-nitrocyclopropylbenzene.
Sulfonation: 2-Chloro-1-methyl-4-sulfonylcyclopropylbenzene.
Halogenation: 2-Chloro-1-methyl-4-bromocyclopropylbenzene.
Scientific Research Applications
(2-Chloro-1-methylcyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-1-methylcyclopropyl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products . The cyclopropyl group can influence the reactivity and orientation of these reactions due to its ring strain and electronic effects.
Comparison with Similar Compounds
Similar Compounds
Chlorobenzene: A benzene ring with a single chlorine substituent.
Methylcyclopropylbenzene: A benzene ring with a methylcyclopropyl group but without the chlorine substituent.
Cyclopropylbenzene: A benzene ring with a cyclopropyl group.
Uniqueness
(2-Chloro-1-methylcyclopropyl)benzene is unique due to the presence of both a chloro and a methylcyclopropyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity patterns, making it valuable for specific synthetic applications and research purposes .
Properties
CAS No. |
90712-74-6 |
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Molecular Formula |
C10H11Cl |
Molecular Weight |
166.65 g/mol |
IUPAC Name |
(2-chloro-1-methylcyclopropyl)benzene |
InChI |
InChI=1S/C10H11Cl/c1-10(7-9(10)11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
InChI Key |
IHQJCWVIFCRHIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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